1H-Benzimidazole,3-oxide(9CI)
Description
1H-Benzimidazole,3-oxide(9CI) is a heterocyclic organic compound featuring a benzimidazole core with an oxygen atom at the 3-position N-oxide. Its molecular formula is C₇H₆N₂O, and it serves as a precursor or structural motif for numerous derivatives with varied biological and industrial applications. Benzimidazole derivatives are renowned for their pharmacological activities, including antifungal, antimicrobial, and anticancer properties . The 3-oxide functional group enhances electronic delocalization, influencing reactivity and interaction with biological targets or metal ions .
Properties
CAS No. |
18916-43-3 |
|---|---|
Molecular Formula |
C7H6N2O |
Synonyms |
1H-Benzimidazole,3-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1H-Benzimidazole,3-oxide Derivatives
Structural and Electronic Effects
- Substituent Influence: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) groups at the 5-position (e.g., 5-chloro and 5-nitro derivatives) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . These groups also stabilize negative charges, affecting solubility and binding in biological systems.
3-Oxide Functional Group :
The N-oxide at position 3 enhances polarity and hydrogen-bonding capacity, improving solubility in aqueous environments. This feature is critical in medicinal chemistry for drug bioavailability . It also facilitates coordination with transition metals (e.g., Cu(II), Zn(II)), making these derivatives valuable in catalysis and metallodrug design .
Physicochemical Properties
- Molecular Weight and Solubility: Derivatives with polar substituents (e.g., -COOH, -NO₂) exhibit higher molecular weights and improved water solubility compared to the parent compound. For example, the 2-carboxylic acid derivative (C₈H₆N₂O₄) is more soluble than the non-polar 2-methyl-5-nitro analog .
- Stability: Nitro-substituted derivatives may decompose under acidic conditions, releasing toxic byproducts (e.g., NOx gases), as observed in purine-6-sulfonate 3-oxide hydrolysis .
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